molecular formula C19H18N2O3 B5105670 N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide

Cat. No.: B5105670
M. Wt: 322.4 g/mol
InChI Key: DQTPHASKSFWWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with methoxy and methyl groups, and an acetamide moiety linked to a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-methylquinoline, which is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 8-hydroxy-2-methylquinoline derivatives.

    Reduction: Formation of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted phenoxyacetamide derivatives.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. One notable target is the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation. The compound binds to Nur77, modulating its expression and sub-cellular localization, which in turn induces apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .

Comparison with Similar Compounds

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate the Nur77 receptor effectively.

Properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-11-16(15-9-6-10-17(23-2)19(15)20-13)21-18(22)12-24-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTPHASKSFWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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